5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Overview
Description
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both oxazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the triazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include inhibition or activation of specific signaling cascades, which can result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide: Another compound featuring the oxazole ring, known for its biological activities.
4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar in structure, with potential antimicrobial properties.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains both oxazole and furazan rings, used in energetic materials.
Uniqueness
What sets 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine apart is its unique combination of oxazole and triazole rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5-3-7(11-14-5)4-13-6(2)8(9)10-12-13/h3H,4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTAGJIQDWKRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2C(=C(N=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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